molecular formula C12H11NO3 B085894 1-Methoxycarbonylamino-7-naphthol CAS No. 132-63-8

1-Methoxycarbonylamino-7-naphthol

Cat. No.: B085894
CAS No.: 132-63-8
M. Wt: 217.22 g/mol
InChI Key: DZNFLGGCJZUMEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycarbonylamino-7-naphthol can be synthesized through the reaction of 7-hydroxy-1-naphthalenylamine with methyl chloroformate under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature and pH to optimize yield and purity. The final product is usually obtained through crystallization and purification techniques such as recrystallization from suitable solvents .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxycarbonylamino-7-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methoxycarbonylamino-7-naphthol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxycarbonylamino-7-naphthol involves its interaction with specific molecular targets. The compound’s methoxycarbonylamino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

methyl N-(7-hydroxynaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-12(15)13-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNFLGGCJZUMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059629
Record name Methyl 7-hydroxy-1-naphthylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-63-8
Record name Methyl N-(7-hydroxy-1-naphthalenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 7-hydroxy-1-naphthylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-hydroxy-1-naphthylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.611
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the additive TA in the synthesis of 1-Methoxycarbonylamino-7-naphthol?

A1: The research paper highlights the use of an additive, "TA," during the synthesis of 1-amino-7-naphthol from 1,7-Cleve's acid. The additive, used at a concentration of 0.6%, is described as a "tar and coke retarding agent" []. This suggests that TA plays a crucial role in preventing unwanted side reactions that lead to the formation of tar and coke, which could reduce the yield and purity of the desired 1-amino-7-naphthol intermediate. By preventing these side reactions, TA contributes to a more efficient and cleaner synthesis of the final product, this compound.

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